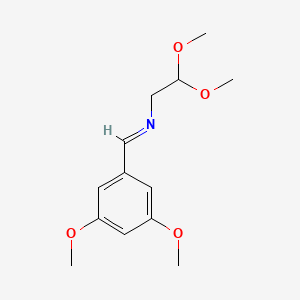
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond. This compound features a methanimine group attached to a 3,5-dimethoxyphenyl ring and a 2,2-dimethoxyethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine typically involves the condensation of an amine with an aldehyde or ketone. In this case, the starting materials would likely be 3,5-dimethoxybenzaldehyde and 2,2-dimethoxyethylamine. The reaction is usually carried out under mild conditions, often in the presence of a dehydrating agent to drive the reaction to completion.
Industrial Production Methods
Industrial production methods for such compounds often involve similar synthetic routes but are optimized for large-scale production. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The methoxy groups on the phenyl ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or alkoxide ions (RO⁻) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a nitroso compound, while reduction would produce an amine.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis.
Biology: May serve as a probe or reagent in biochemical studies.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine would depend on its specific application. Generally, imines can act as electrophiles in chemical reactions, interacting with nucleophiles to form new bonds. The molecular targets and pathways involved would vary based on the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,4-dimethoxyphenyl)methanimine
- (E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethylphenyl)methanimine
Uniqueness
(E)-N-(2,2-Dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine is unique due to the specific arrangement of methoxy groups on the phenyl ring and the presence of the 2,2-dimethoxyethyl substituent
Properties
CAS No. |
54879-67-3 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-1-(3,5-dimethoxyphenyl)methanimine |
InChI |
InChI=1S/C13H19NO4/c1-15-11-5-10(6-12(7-11)16-2)8-14-9-13(17-3)18-4/h5-8,13H,9H2,1-4H3 |
InChI Key |
OGVBPSJWLOCTOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C=NCC(OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


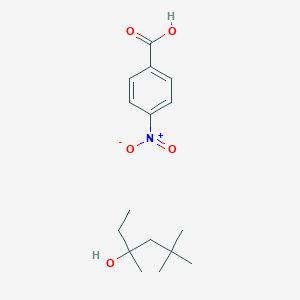
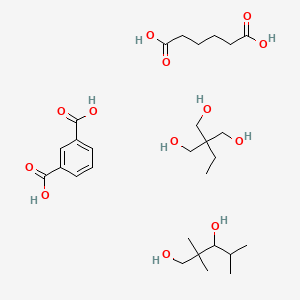
![2-[(2-Phenyl-1H-indol-3-yl)sulfanyl]propanoic acid](/img/structure/B14624351.png)
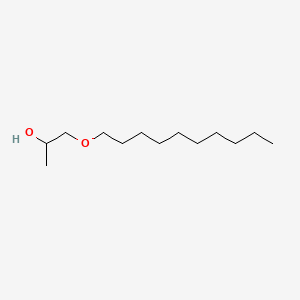
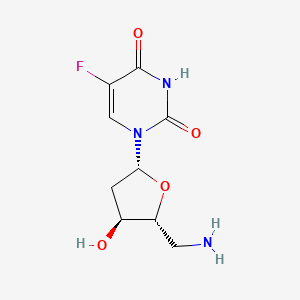
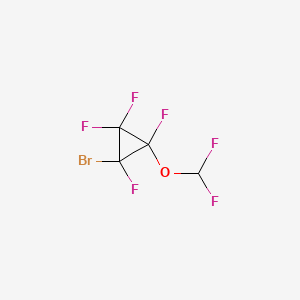
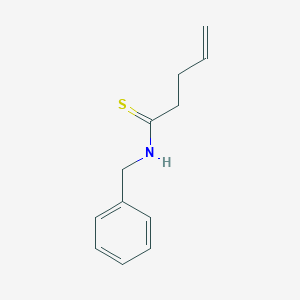
![1-Amino-3-[4-(2-methoxyethoxy)phenoxy]propan-2-ol](/img/structure/B14624377.png)
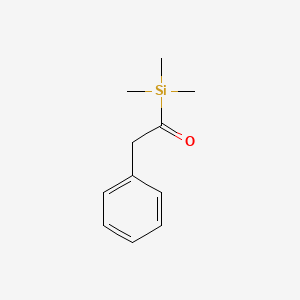
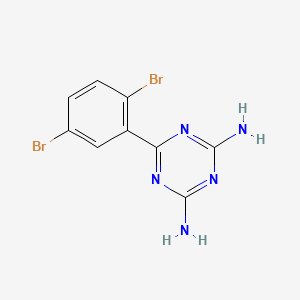

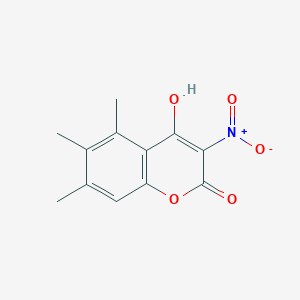
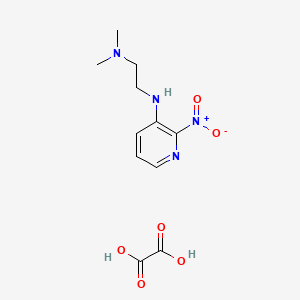
![4-[(Pyridin-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14624423.png)
